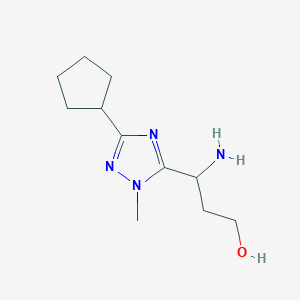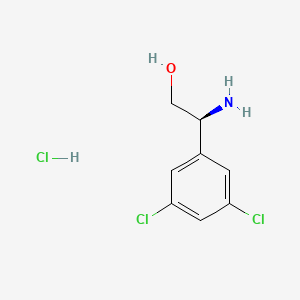
(S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride is a chiral compound with significant applications in medicinal chemistry. It is known for its potential therapeutic properties and is often studied for its biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichlorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The resulting alcohol undergoes amination with a suitable amine, such as (S)-2-aminoethanol, under acidic conditions to form the desired product.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
(S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
(S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Amino-2-phenylethanol: Lacks the dichloro substitution on the phenyl ring.
2-Amino-2-(3-chlorophenyl)ethanol: Contains only one chlorine atom on the phenyl ring.
2-Amino-2-(4-chlorophenyl)ethanol: Chlorine atom is positioned differently on the phenyl ring.
Uniqueness
(S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dichloro substitution pattern can enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry.
属性
分子式 |
C8H10Cl3NO |
|---|---|
分子量 |
242.5 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(3,5-dichlorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H9Cl2NO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1 |
InChI 键 |
ODORLEGBXAZGAN-DDWIOCJRSA-N |
手性 SMILES |
C1=C(C=C(C=C1Cl)Cl)[C@@H](CO)N.Cl |
规范 SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CO)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


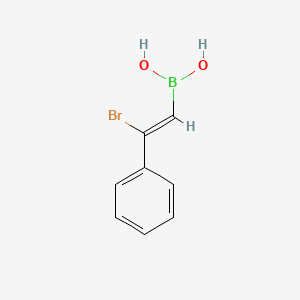

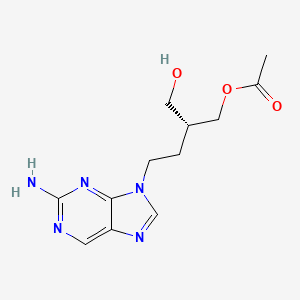

![(2,2-Dimethylbenzo[d][1,3]dioxol-4-yl)methanamine hydrochloride](/img/structure/B13646542.png)
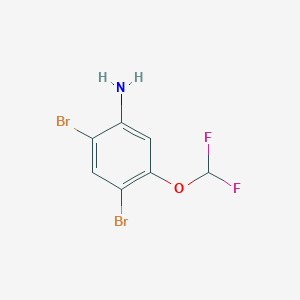
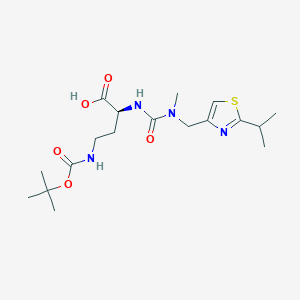

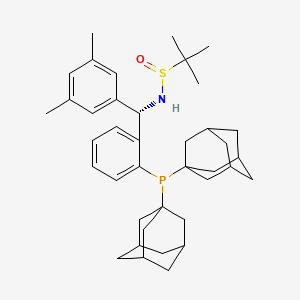
![tert-Butyl 4-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13646582.png)
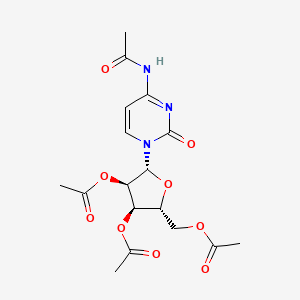
![1-[(Tert-butoxy)carbonyl]-3-(3-fluorophenyl)pyrrolidine-2-carboxylic acid](/img/structure/B13646596.png)
